trans-2-(m-tolyl)Cyclopentanol
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Overview
Description
trans-2-(m-tolyl)Cyclopentanol: is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol It is a secondary alcohol with a cyclopentane ring substituted by a methyl group and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(m-tolyl)Cyclopentanol can be achieved through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: trans-2-(m-tolyl)Cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols.
Substitution: Substitution reactions may involve halogenation or nitration using reagents like halogens (e.g., chlorine, bromine) or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(m-tolyl)Cyclopentanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of secondary alcohols on biological systems. It can also be used as a reference compound in analytical studies.
Medicine: In medicine, this compound may have potential applications in the development of pharmaceuticals. Its unique structure could be explored for drug design and development.
Industry: In the industrial sector, this compound is used in the production of perfumes, medicines, and dyes. It also serves as a solvent for various applications .
Mechanism of Action
The mechanism of action of trans-2-(m-tolyl)Cyclopentanol involves its interaction with molecular targets and pathways within biological systems. As a secondary alcohol, it can participate in hydrogen bonding and other interactions that influence its biological activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Cyclopentanol: A similar compound with the molecular formula C5H10O, used in the production of perfumes, medicines, and dyes.
trans-2-Methylcyclopentanol: Another related compound with a similar structure but different substituents, used in various chemical applications.
Uniqueness: trans-2-(m-tolyl)Cyclopentanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-(3-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIRSVURTBQGSK-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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